2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride
Overview
Description
2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary target is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound’s structure, is the central core of these alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
It’s derived from5-HT3 receptor antagonists hexahydroazepinylbenzamides . This suggests that it might interact with the 5-HT3 receptors, which are serotonin receptors and play a crucial role in various physiological activities.
Biochemical Pathways
Given its derivation from 5-ht3 receptor antagonists, it might influence the serotonin system . Serotonin is a significant monoamine neurotransmitter, found in both vertebrates and invertebrates, and influences various biological behaviors like eating, movement, and reproduction .
Result of Action
The compound has been evaluated against pinewood nematodes and root-knot nematodes, showing a good lethal rate and serious nervous curl effect against pinewood nematodes . The inhibition activities of a similar compound against root-knot nematodes were also observed .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. It’s worth noting that many synthetic nematicides are being restricted or weeded out due to their toxicity to the environment or mammals . Therefore, the development of novel, environmentally friendly, efficient, and less toxic nematicides has become a significant research topic .
Properties
IUPAC Name |
2-[(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl]-6-methylpyridazin-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-9-2-5-12(17)16(15-9)8-13(18)6-10-3-4-11(7-13)14-10;;/h2,5,10-11,14,18H,3-4,6-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWUNPLUIEOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2(CC3CCC(C2)N3)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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